Methyl 3-O-(a-D-mannopyranosyl)-a-D-mannopyranoside Methyl 3-O-(a-D-mannopyranosyl)-a-D-mannopyranoside
Brand Name: Vulcanchem
CAS No.: 72028-62-7
VCID: VC20750478
InChI: InChI=1S/C13H24O11/c1-21-12-10(20)11(7(17)5(3-15)22-12)24-13-9(19)8(18)6(16)4(2-14)23-13/h4-20H,2-3H2,1H3/t4-,5-,6-,7-,8+,9+,10+,11+,12+,13-/m1/s1
SMILES: COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O
Molecular Formula: C13H24O11
Molecular Weight: 356.32 g/mol

Methyl 3-O-(a-D-mannopyranosyl)-a-D-mannopyranoside

CAS No.: 72028-62-7

Cat. No.: VC20750478

Molecular Formula: C13H24O11

Molecular Weight: 356.32 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-O-(a-D-mannopyranosyl)-a-D-mannopyranoside - 72028-62-7

CAS No. 72028-62-7
Molecular Formula C13H24O11
Molecular Weight 356.32 g/mol
IUPAC Name (2R,3S,4S,5S,6R)-2-[(2R,3R,4S,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C13H24O11/c1-21-12-10(20)11(7(17)5(3-15)22-12)24-13-9(19)8(18)6(16)4(2-14)23-13/h4-20H,2-3H2,1H3/t4-,5-,6-,7-,8+,9+,10+,11+,12+,13-/m1/s1
Standard InChI Key WOKXHOIRHHAHDA-ZEEOCKJESA-N
Isomeric SMILES CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O
SMILES COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O
Canonical SMILES COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O

Methyl 3-O-(α-D-mannopyranosyl)-α-D-mannopyranoside is a glycoside compound derived from mannose, a simple sugar that plays a crucial role in various biological processes. This compound is particularly significant in the fields of carbohydrate chemistry and glycobiology due to its structural properties and potential applications in research.

Synonyms

  • Methyl 3-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside

  • Methyl 3-O-mannopyranosylmannopyranoside

  • CAS Number: 72028-62-7

Biological Significance

Methyl 3-O-(α-D-mannopyranosyl)-α-D-mannopyranoside has garnered attention for its role in studying carbohydrate-protein interactions, particularly involving lectins and glycosyltransferases. Its structural similarity to natural oligosaccharides allows researchers to investigate glycan recognition and specificity, which are essential for understanding various cellular processes, including:

  • Cell adhesion

  • Signaling pathways

  • Immune response modulation

Synthesis Methods

The synthesis of Methyl 3-O-(α-D-mannopyranosyl)-α-D-mannopyranoside can be achieved through various glycosylation reactions where it acts as either a donor or acceptor in the formation of complex oligosaccharides. Recent studies have highlighted efficient methods for synthesizing mannose derivatives, which can lead to high yields of this compound.

Applications in Research

The compound serves multiple purposes in research, including:

  • Glycosylation Reactions: It is utilized in assembling diverse glycan structures with defined stereochemistry.

  • Development of Glycomaterials: Its chemical stability and modification ease make it suitable for creating glycosylated nanoparticles, hydrogels, and surfaces for applications in drug delivery and biosensing.

  • Glycoconjugate Synthesis: Methyl 3-O-(α-D-mannopyranosyl)-α-D-mannopyranoside is instrumental in synthesizing mimetics for biological studies.

Research Findings

Recent studies have focused on the mechanistic aspects of how this compound interacts with biological systems and its potential therapeutic applications. The following table summarizes key findings from various research articles:

Study ReferenceKey Findings
Investigated the role of methyl mannosides in glycan recognition by lectins.
Developed efficient methods for synthesizing α-D-mannopyranosides with high yields.
Explored the use of methyl mannosides in drug delivery systems and tissue engineering applications.

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